molecular formula C23H22N4O4S B4830392 METHYL 1-ETHYL-7-METHYL-2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

METHYL 1-ETHYL-7-METHYL-2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4830392
M. Wt: 450.5 g/mol
InChI Key: BMMVNJJCGJUWGV-UHFFFAOYSA-N
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Description

METHYL 1-ETHYL-7-METHYL-2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-ETHYL-7-METHYL-2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the oxazole and pyridopyrimidine intermediates, followed by their coupling through a sulfanyl linkage. The final step involves esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

METHYL 1-ETHYL-7-METHYL-2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the oxo groups would yield alcohols .

Scientific Research Applications

METHYL 1-ETHYL-7-METHYL-2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 1-ETHYL-7-METHYL-2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in multiple fields .

Properties

IUPAC Name

methyl 1-ethyl-7-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-4-oxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-5-27-19-18(16(22(29)30-4)11-13(2)24-19)20(28)26-23(27)32-12-17-14(3)31-21(25-17)15-9-7-6-8-10-15/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMVNJJCGJUWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=O)N=C1SCC3=C(OC(=N3)C4=CC=CC=C4)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 1-ETHYL-7-METHYL-2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 1-ETHYL-7-METHYL-2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
METHYL 1-ETHYL-7-METHYL-2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 1-ETHYL-7-METHYL-2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 1-ETHYL-7-METHYL-2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 1-ETHYL-7-METHYL-2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

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